molecular formula C22H20ClF4N7O B10765792 AD80 (hydrochloride)

AD80 (hydrochloride)

カタログ番号: B10765792
分子量: 509.9 g/mol
InChIキー: QWLDIPMHHYQAGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AD80 (hydrochloride) is a multikinase inhibitor with potent activity against RET, RAF, SRC, and ribosomal protein S6 kinase (S6K). Its chemical structure (C₂₂H₁₉F₄N₇O·HCl) features a terminal phenyl ring modified with fluorine and chlorine groups, which optimizes its selectivity and reduces off-target effects, particularly against mammalian target of rapamycin (mTOR) . AD80 has demonstrated significant antitumor effects in diverse cancers, including pancreatic cancer and FLT3-ITD-mutated acute myeloid leukemia (AML), by inducing mitotic catastrophe, autophagy, DNA damage, and apoptosis .

特性

分子式

C22H20ClF4N7O

分子量

509.9 g/mol

IUPAC名

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride

InChI

InChI=1S/C22H19F4N7O.ClH/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23;/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34);1H

InChIキー

QWLDIPMHHYQAGL-UHFFFAOYSA-N

正規SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N.Cl

製品の起源

United States

準備方法

合成経路と反応条件

AD80(塩酸塩)の合成には、コア構造の調製から始まり、官能基修飾まで、複数のステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、広く公開されていません。 同様の化合物の一般的な合成法には、有機溶媒、触媒、および制御された反応環境の使用が含まれ、高純度と高収率を確保します .

工業生産方法

AD80(塩酸塩)の工業生産には、通常、大規模な有機合成技術が用いられます。これらの方法は、効率性、コスト効率、スケーラビリティの観点から最適化されています。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術は、最終製品の純度と一貫性を確保するために使用されます .

化学反応の分析

General Hydrochloride Salt Chemistry

Hydrochloride salts (e.g., HCl-based compounds) typically dissociate in aqueous solutions to release H⁺ and Cl⁻ ions. Their reactivity depends on the cation’s properties and environmental conditions:

  • Acidic dissociation : In aqueous solutions, hydrochloric acid (HCl) completely dissociates into H⁺ and Cl⁻ ions, forming hydronium complexes .

  • Reactivity with metals : HCl reacts with active metals (e.g., Mg) to produce hydrogen gas and metal chlorides:
    Mg(s)+2HCl(aq)MgCl2(aq)+H2(g)\text{Mg(s)} + 2\text{HCl(aq)} \rightarrow \text{MgCl}_2\text{(aq)} + \text{H}_2\text{(g)}

  • Oxidation-reduction reactions : HCl can act as a reducing agent (e.g., in reactions with sulfuric acid) or a chlorinating agent (e.g., with benzene) .

Rate Laws and Reaction Orders

  • Sodium thiosulfate and HCl reaction :
    The reaction Na2S2O3+2HClS(s)+SO2+2NaCl\text{Na}_2\text{S}_2\text{O}_3 + 2\text{HCl} \rightarrow \text{S(s)} + \text{SO}_2 + 2\text{NaCl} exhibits pseudo-first-order kinetics. Rate laws suggest a 3/2-order dependence on thiosulfate and 1/2-order dependence on HCl .

  • Pseudo-first-order kinetics : Reactions like thiamine degradation in HCl solutions often follow pseudo-first-order behavior, where rate constants (kk) depend on pH and counterion interactions .

Gas-Phase Reactions Involving HCl

High-temperature plume chemistry (e.g., volcanic emissions) involves rapid HCl reactions with hydroxyl radicals (OH):
HCl+OHH2O+Cl\text{HCl} + \text{OH} \rightarrow \text{H}_2\text{O} + \text{Cl}
Lifetimes of HCl in such environments are influenced by OH concentrations, with minima reaching <1 second in high-temperature plumes .

Halogen Radical Reactions

  • Chain initiation : HCl reacts with Br or Cl radicals to form intermediates like HBr or HOBr:
    Br+HClHBr+Cl\text{Br} + \text{HCl} \rightarrow \text{HBr} + \text{Cl}

  • Chain termination : Radical recombination (e.g., ClO+ClOCl2+O2\text{ClO} + \text{ClO} \rightarrow \text{Cl}_2 + \text{O}_2) regulates reaction pathways .

Data Table: Representative Hydrochloride Reactions

Reaction TypeExample ReactionKey ObservationsSource
Acidic dissociation HCl → H⁺ + Cl⁻Complete dissociation in aqueous solution
Metal reaction Mg + 2HCl → MgCl₂ + H₂Exothermic, rate decreases as Mg surface area reduces
Gas-phase kinetics HCl + OH → H₂O + ClRate depends on OH concentration, short lifetimes (<1 s)
Reduction HCl + SOCl₂ → SO₂ + 2HClAcid-catalyzed, produces sulfur dioxide

Research Gaps and Recommendations

  • AD80-specific data : No studies on "AD80 hydrochloride" were identified in the provided sources. Specialized databases (e.g., PubChem, SciFinder) or proprietary pharmaceutical literature may provide targeted information.

  • Kinetic modeling : Advanced models (e.g., chain-of-reactors simulations) are required to predict halogen chemistry in complex environments .

科学的研究の応用

AD80 (hydrochloride) has a wide range of scientific research applications:

作用機序

類似の化合物との比較

類似の化合物

AD80の独自性

AD80(塩酸塩)は、複数のキナーゼに対する活性の最適なバランスと、低い毒性を兼ね備えていることで際立っています。 高い特異性で重要なシグナル伝達経路を阻害する能力は、癌研究と創薬において貴重なツールとなっています.

類似化合物との比較

AD57

  • Targets : RET, RAF, SRC, S6K, and Tor (drosophila homolog of mTOR) .
  • Key Difference : AD57 exhibits strong Tor inhibition, which activates feedback loops that compromise efficacy. AD80 and AD81 were synthesized by adding fluorine/chlorine groups to AD57’s terminal phenyl ring, reducing Tor binding by >50% while retaining RET/RAF/SRC/S6K inhibition .
  • Therapeutic Index : AD80 shows a 3-fold improvement in efficacy and reduced toxicity compared to AD57 in Drosophila and mammalian MEN2B models .

AD81

  • Targets : Overlaps with AD80 (RET, RAF, SRC, S6K) but differs slightly in Tor inhibition due to a para-chlorine substituent .
  • Efficacy : Comparable to AD80 in suppressing oncogenic pathways but less studied in solid tumors.

LY-2456302

  • Targets : Kappa opioid receptor (KOR) antagonist, unrelated to kinase inhibition .
  • Application : Used in analgesia studies, contrasting with AD80’s oncology focus.

Kinase Inhibitors with Overlapping Targets

Sorafenib

  • Targets : RAF, VEGFR, PDGFR.
  • Comparison : Sorafenib lacks S6K and RET inhibition, limiting its efficacy in S6K-driven cancers. AD80’s broader kinase profile enhances suppression of parallel survival pathways .

BTK IN-1 (SNS062 Analog)

  • Targets : Bruton’s tyrosine kinase (BTK; IC₅₀ <100 nM).
  • Key Difference : AD80’s RET/RAF/SRC/S6K inhibition makes it more suitable for solid tumors, whereas BTK IN-1 is specialized for B-cell malignancies .

Pharmacological and Clinical Performance

Compound Targets IC₅₀ (nM) Therapeutic Index* Toxicity Profile Key Applications
AD80 RET, RAF, SRC, S6K <100 High Low systemic toxicity Pancreatic cancer, AML
AD57 RET, RAF, SRC, S6K, Tor 50–200 Moderate Dose-limiting Tor effects MEN2B models
LP533401 Tryptophan hydroxylase 1 N/A N/A Gastrointestinal Serotonin modulation
Sorafenib RAF, VEGFR, PDGFR 10–50 Moderate Hypertension, rash Hepatocellular carcinoma

*Therapeutic index: Efficacy-to-toxicity ratio in preclinical models.

Research Findings and Clinical Implications

  • Pancreatic Cancer : AD80 reduces 3D tumor spheroid growth by 70% at 1 µM, outperforming single-pathway inhibitors like mTOR blockers .
  • AML : In FLT3-ITD models, AD80 decreases cell viability by 80% (72-hour exposure) and suppresses AKT/STAT5/S6RP signaling .
  • Toxicity Advantage : AD80’s reduced Tor inhibition avoids metabolic side effects common in PI3K/mTOR inhibitors .

Q & A

Q. What are the primary molecular targets of AD80 (hydrochloride) in cancer research, and how are these targets validated experimentally?

AD80 (hydrochloride) is a multi-kinase inhibitor targeting RET, RAF, SRC, S6K, and mTOR pathways . Target validation typically involves immunoblotting to assess phosphorylation status (e.g., phosphorylated Ret in thyroid cancer models) and kinase inhibition assays using recombinant proteins. For example, in MZ-CRC-1 thyroid cancer cells, AD80 reduced phosphorylated Ret and downstream biomarkers, confirmed via immunoblot analysis . Dose-response curves in pancreatic cancer cells (MIA PaCa-2, PANC-1) further validate target engagement through growth inhibition and morphological changes .

Q. How is the dose-dependent efficacy of AD80 (hydrochloride) assessed in in vitro cancer models?

Standard protocols include:

  • Cell viability assays : Using concentrations ranging from 0.4–10 μM, with IC50 calculations via MTT or ATP-based luminescence .
  • Morphological analysis : Microscopy to observe dose-dependent changes in cell density and apoptosis (e.g., nuclear fragmentation in AsPC-1 cells at ≥5 μM) .
  • Protein synthesis assays : Measurement of mTORC1-S6K1-S6 pathway inhibition via Western blot (e.g., in ovarian cancer models) .

Q. What in vivo models have been used to evaluate AD80’s antitumor efficacy, and what are their translational limitations?

  • Mouse xenografts : Thyroid cancer (MZ-CRC-1) models showed tumor growth inhibition with AD80 (5 mg/kg, oral) and reduced toxicity compared to vandetanib .
  • Drosophila models : AD80 eliminated tumors in fruit flies with MEN2 cancer, demonstrating low toxicity even at high doses . Limitations: Differences in drug metabolism between flies/mice and humans, and xenograft models lacking immune system interactions .

Advanced Research Questions

Q. How can researchers optimize AD80 (hydrochloride) dosing regimens in xenograft models to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration (e.g., 5–10 mg/kg orally in mice) .
  • Toxicity markers : Monitor body weight loss, liver enzymes, and hematological parameters. AD80 showed lower toxicity than FDA-approved comparators in mice .
  • Efficacy endpoints : Tumor volume measurements (caliper or imaging) and biomarker analysis (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis) .

Q. What methodological approaches resolve contradictory data on AD80’s effects across cancer types (e.g., pancreatic vs. ovarian)?

  • Comparative pathway analysis : Use RNA-seq or phosphoproteomics to identify context-dependent signaling nodes (e.g., stronger mTOR inhibition in ovarian vs. pancreatic models) .
  • Genetic knockdowns : Silencing RET or S6K in resistant cell lines to test pathway redundancy .
  • Dose titration : Adjust concentrations to account for varying IC50 values (e.g., 2.5 μM in thyroid vs. 7.5 μM in ovarian models) .

Q. What are the mechanistic advantages of combining AD80 with other kinase inhibitors (e.g., BMS777607) in ovarian cancer?

  • Synergy assays : Co-treatment with BMS777607 (MET/RON inhibitor) enhances apoptosis (96% cell death in OVCAR3sfRon cells) by dual suppression of mTORC1 and sfRon pathways .
  • Protein synthesis assays : AD80+BMS777607 reduces protein synthesis by 80% (comparable to cycloheximide), measured via puromycin incorporation .
  • In vivo validation : Long-term tumor suppression in NOD/SCID mice with combination therapy (8-week efficacy) .

Q. How does the hydrochloride form of AD80 influence its pharmacokinetic properties compared to its free base?

  • Solubility and stability : Hydrochloride salts generally improve aqueous solubility, enhancing bioavailability in oral dosing (critical for xenograft studies) .
  • Regulatory considerations : Hydrochloride forms require compliance with pharmacopeial standards (e.g., USP/EP monographs), validated via HPLC purity assays (>99.9% in AD80 batches) .

Methodological Best Practices

Q. What cellular assays distinguish AD80-induced apoptosis from cytostatic effects?

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Cell cycle analysis : Propidium iodide staining to detect G1 arrest (cytostatic) vs. sub-G1 peaks (apoptotic) .
  • Caspase activation : Fluorometric assays for caspase-3/7 activity (e.g., Promega Caspase-Glo) .

Q. How should researchers address batch-to-batch variability in AD80 (hydrochloride) for reproducibility?

  • Quality control : Use HPLC (≥95% purity) and LC-MS to confirm chemical identity .
  • Bioactivity validation : Include reference standards in kinase inhibition assays (e.g., RET IC50 = 3 nM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。